
Zoledronate trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoledronate Trisodium is the trisodium salt form of zoledronate, a synthetic imidazole, third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Bone Matrix Stabilization
Zoledronate trisodium, a third-generation bisphosphonate, exhibits antiresorptive activity by binding to hydroxyapatite crystals in bone matrix. It inhibits farnesyl pyrophosphate synthase within the mevalonate pathway, crucial for osteoclast function. This inhibition leads to apoptosis and eventual death of osteoclast cells, thereby reducing bone resorption and stabilizing the bone matrix (Definitions, 2020).
Impact on Osteoclast-Mediated Bone Resorption
Zoledronate's potency surpasses other bisphosphonates in inhibiting osteoclast-mediated bone resorption. Its efficacy in normalizing serum calcium levels in hypercalcemia cases, particularly in malignancy contexts, has been established through clinical trials (Cheer et al., 2001).
Role in Pain and Cartilage Loss in Degenerative Joint Disease
In a rat model of degenerative joint disease, zoledronate demonstrated efficacy in preventing pain and cartilage loss. By inhibiting osteoclasts, it plays a crucial role in subchondral bone remodeling, impacting nociception and the pathobiology of the disease model (Strassle et al., 2010).
Bone Material Properties in Osteoporosis
Zoledronate has shown significant impact in postmenopausal women with osteoporosis. It influences bone material properties, evidenced by changes in mineral/matrix ratio and mineral crystallites, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).
Novel Antiangiogenic Effects
Zoledronate also displays potent antiangiogenic properties. It inhibits human endothelial cell proliferation and modulates cell adhesion and migration, thereby reducing vessel sprouting. This aspect of zoledronate has implications in treating malignant bone disease and other angiogenesis-dependent diseases (Wood et al., 2002).
Solid-State Forms and Polymorphism
The study of solid-state forms of zoledronic acid reveals different degrees of hydration and crystalline forms. This research is essential for understanding its stability and thermal behavior, crucial for pharmaceutical applications (Ruscica et al., 2010).
Inhibition of Endothelial Cell Functions
Zoledronate suppresses prenylation-dependent signaling pathways in endothelial cells, affecting their adhesion, migration, and survival. This action elucidates its potential as an anti-angiogenic and anti-cancer agent (Hasmim et al., 2007).
Eigenschaften
CAS-Nummer |
165800-08-8 |
|---|---|
Produktname |
Zoledronate trisodium |
Molekularformel |
C25H39N10Na15O37P10 |
Molekulargewicht |
1726.2 g/mol |
IUPAC-Name |
pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate |
InChI |
InChI=1S/5C5H10N2O7P2.15Na.2H2O/c5*8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;;;;;;;;;;;;/h5*1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;;;;;;;;;;;;;;2*1H2/q;;;;;15*+1;;/p-15 |
InChI-Schlüssel |
HYMYRPXSMHJPGD-UHFFFAOYSA-A |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



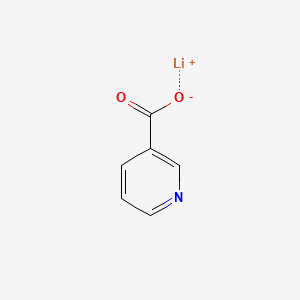
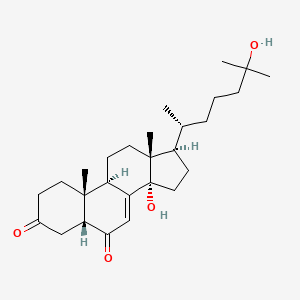

![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
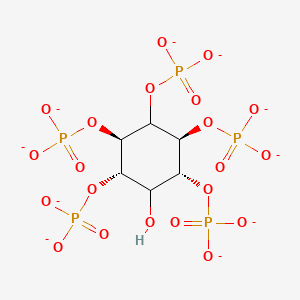
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
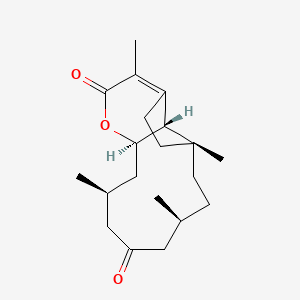
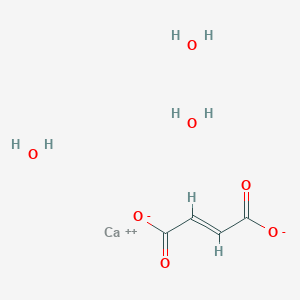

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)
![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)
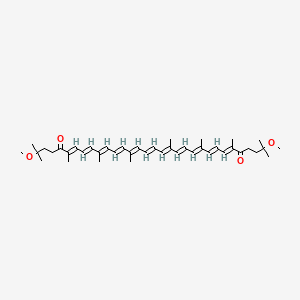
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)